molecular formula C8H7N3O3S B12608471 Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate CAS No. 917910-89-5

Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B12608471
CAS No.: 917910-89-5
M. Wt: 225.23 g/mol
InChI Key: BJNFEVNETHSCLN-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate is a chemical compound that features a pyrazole ring, a thiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.

    Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Ester Functional Group Reactivity

The methyl ester group at position 5 of the thiazole ring undergoes typical ester reactions:

Reaction TypeReagents/ConditionsProductKey Insight
HydrolysisAcidic (HCl/H₂O) or basic (NaOH)1,3-Thiazole-5-carboxylic acidEsterification (reverse reaction) is a critical synthesis step.
TransesterificationROH (e.g., ethanol), acid catalystEthyl 1,3-thiazole-5-carboxylateDemonstrated in similar thiazole esters during synthetic optimization.
AminolysisNH₃ or primary amines1,3-Thiazole-5-carboxamide derivativesCommon in pyrazole-thiazole hybrids for pharmacological studies .

Hydroxyl Group Modifications

The 4-hydroxy substituent on the pyrazole ring participates in nucleophilic and protective reactions:

Reaction TypeReagents/ConditionsProductKey Insight
AlkylationCH₃I, K₂CO₃, DMF4-Methoxy-pyrazole derivativeProtects hydroxyl groups in pyrazole synthesis .
AcylationAcCl, pyridine4-Acetyloxy-pyrazole derivativeEnhances lipophilicity for biological studies.
OxidationKMnO₄ (aq, acidic)Pyrazolone derivativeObserved in structurally related pyrazole systems .

Thiazole Ring Electrophilic Substitution

The electron-rich thiazole ring allows electrophilic attacks, though steric hindrance from adjacent groups may limit reactivity:

Reaction TypeReagents/ConditionsProductKey Insight
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-thiazole derivativeReported in analogous thiazole-drug hybrids .
HalogenationCl₂/FeCl₃ or Br₂4-Halo-thiazole derivativeCritical for cross-coupling reactions in medicinal chemistry .

Pyrazole Ring Functionalization

The pyrazole ring’s NH group and substituents enable further cyclization or substitution:

Reaction TypeReagents/ConditionsProductKey Insight
CondensationAldehydes/Ketones, acid catalysisSchiff base derivativesUsed to enhance bioactivity in pyrazole-thiazole conjugates .
CycloadditionAlkynes, Cu(I) catalystPyrazolo-thiazole fused heterocyclesLeveraged in anticancer agent design .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeReagents/ConditionsProductKey Insight
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄Biaryl-thiazole hybridApplied to similar thiazole derivatives for SAR studies .
Buchwald-HartwigAmines, Pd₂(dba)₃, XantphosAminated pyrazole-thiazole derivativesEnhances solubility and target affinity .

Mechanistic Considerations

  • Hydrogen Bonding : The hydroxyl group facilitates interactions in catalytic processes or biological systems.

  • Aromatic Stabilization : Thiazole’s electron-deficient nature directs electrophiles to specific positions .

  • Steric Effects : Bulky substituents on the pyrazole ring may hinder reactivity at the thiazole’s C-4 position .

Scientific Research Applications

Anticancer Activity

One of the prominent applications of methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate is its potential as an anticancer agent. Research has shown that compounds containing thiazole and pyrazole moieties can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have been synthesized and evaluated for their antiproliferative properties against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Case Study:
A study demonstrated that thiazole-pyrazole hybrids exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. The presence of specific substituents on the thiazole ring was found to enhance this activity significantly .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant properties. Thiazole derivatives have been reported to show promising results in reducing seizure activity in animal models. For instance, certain thiazole-integrated compounds displayed high protection rates against seizures induced by pentylenetetrazol (PTZ), suggesting their potential use in treating epilepsy .

Table: Anticonvulsant Activity of Thiazole Derivatives

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound A18.4170.29.2
Compound B15.0150.010.0

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects as well. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests that the compound could be explored further for its therapeutic applications in inflammatory diseases.

Synthesis and Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions, which are advantageous for producing complex molecules efficiently. Recent advancements in synthetic methodologies have facilitated the development of this compound alongside other bioactive molecules .

Synthesis Overview:
The synthesis typically involves the reaction of pyrazole derivatives with thiazole precursors under mild conditions, yielding high purity products suitable for biological testing.

Future Perspectives

Given its diverse applications, further research into this compound is warranted. Future studies should focus on:

  • Mechanistic Studies: Understanding the mechanisms through which these compounds exert their biological effects.
  • In Vivo Studies: Evaluating their efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) Analysis: Identifying key structural features that enhance biological activity.

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-benzyloxycarbonylamino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
  • 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester

Uniqueness

Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate is unique due to the presence of both pyrazole and thiazole rings in its structure, which can confer distinct chemical and biological properties. This dual-ring system can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate is a compound belonging to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H8N4O3S\text{C}_8\text{H}_8\text{N}_4\text{O}_3\text{S}

This compound features a thiazole ring fused with a pyrazole moiety, which is critical for its biological activity. The presence of hydroxyl and carboxylate functional groups enhances its solubility and reactivity.

Antioxidant Activity

Research has demonstrated that derivatives of thiazole and pyrazole exhibit significant antioxidant activity. For instance, in a study evaluating various thiazole-pyrazole derivatives, it was found that some compounds had IC50 values as low as 4.67 μg/mL in DPPH scavenging assays, indicating potent free radical scavenging capabilities . this compound is expected to exhibit similar antioxidant properties due to the presence of the hydroxyl group which can donate hydrogen atoms to free radicals.

Anticancer Activity

The anticancer potential of thiazole and pyrazole derivatives has been extensively studied. For example, compounds containing these moieties have shown cytotoxic effects against various cancer cell lines. In particular, one study reported that certain thiazole derivatives exhibited IC50 values in the micromolar range against multiple cancer types, including breast and colon cancer cells . this compound may similarly inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

A specific evaluation of the cytotoxic effects of methyl derivatives showed promising results against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The compound demonstrated selective cytotoxicity with lower IC50 values compared to standard chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of thiazole and pyrazole derivatives have also been documented. Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. For instance, studies indicated that certain thiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Candida albicans, outperforming standard antifungal agents . This suggests that this compound could serve as a potential candidate for developing new antimicrobial therapies.

Anti-inflammatory Activity

In addition to its antioxidant and antimicrobial properties, compounds containing thiazole and pyrazole rings have been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, some derivatives were shown to reduce levels of COX enzymes significantly . The anti-inflammatory potential of this compound warrants further investigation.

Summary of Biological Activities

Biological Activity Description IC50/MIC Values
AntioxidantScavenges free radicalsIC50 = 4.67 μg/mL
AnticancerInduces apoptosis in cancer cellsVaries by cell line; micromolar range
AntimicrobialEffective against bacteria/fungiMIC = 6.25 μg/mL against C. albicans
Anti-inflammatoryInhibits pro-inflammatory cytokinesSignificant reduction in COX levels

Properties

CAS No.

917910-89-5

Molecular Formula

C8H7N3O3S

Molecular Weight

225.23 g/mol

IUPAC Name

methyl 2-(4-hydroxypyrazol-1-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H7N3O3S/c1-14-7(13)6-3-9-8(15-6)11-4-5(12)2-10-11/h2-4,12H,1H3

InChI Key

BJNFEVNETHSCLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(S1)N2C=C(C=N2)O

Origin of Product

United States

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